Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 94009-29-7
VCID: VC13869890
InChI: InChI=1S/C7H7BrN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10)
SMILES: COC(=O)C1=C(C(=NN1)C(=O)OC)Br
Molecular Formula: C7H7BrN2O4
Molecular Weight: 263.05 g/mol

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate

CAS No.: 94009-29-7

Cat. No.: VC13869890

Molecular Formula: C7H7BrN2O4

Molecular Weight: 263.05 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate - 94009-29-7

Specification

CAS No. 94009-29-7
Molecular Formula C7H7BrN2O4
Molecular Weight 263.05 g/mol
IUPAC Name dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
Standard InChI InChI=1S/C7H7BrN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10)
Standard InChI Key LAFOZUVPZKZCTF-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=NN1)C(=O)OC)Br
Canonical SMILES COC(=O)C1=C(C(=NN1)C(=O)OC)Br

Introduction

Chemical Identity and Structural Features

The molecular structure of dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is defined by its pyrazole core, which adopts a nearly planar conformation. Key bond lengths and angles align with those observed in related brominated pyrazoles, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, where the pyrazole ring exhibits bond lengths of 1.34–1.38 Å for C–N and 1.38–1.44 Å for C–C . The bromine atom at position 4 contributes to steric and electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₇BrN₂O₄
Molecular Weight263.05 g/mol
CAS Number94009-29-7
Density1.417 g/cm³ (estimated)
Melting PointNot reported
SolubilitySoluble in DMSO, methanol

The ester groups at positions 3 and 5 enhance solubility in polar organic solvents, facilitating its use in synthetic reactions. X-ray crystallography of analogous compounds, such as dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, reveals interplanar angles between the pyrazole ring and substituents ranging from 4.5° to 5.6°, indicating minimal distortion from planarity .

Synthesis and Reaction Pathways

The synthesis typically involves halogenation and esterification steps. A common method for related pyrazole esters, such as dimethyl 1H-pyrazole-3,5-dicarboxylate, employs thionyl chloride (SOCl₂) in methanol under inert conditions. For example, reacting 3,5-pyrazoledicarboxylic acid hydrate with SOCl₂ at 0–80°C for 4 hours yields the diester with 99% efficiency . Bromination at position 4 is achieved using brominating agents like N-bromosuccinimide (NBS) or bromine in controlled conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
EsterificationSOCl₂, methanol, 0–80°C, 4 h99%
BrominationNBS, DMF, 25°C, 12 h75%

Steric effects from the bromo substituent can hinder reactivity, necessitating optimized reaction times and temperatures. For instance, in the synthesis of 4-bromo-3,5-dimethylpyrazole, prolonged heating at 80°C ensures complete substitution without decomposition .

Crystallographic and Spectroscopic Insights

Single-crystal X-ray diffraction studies of related compounds, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å . The title compound likely adopts similar packing, stabilized by weak hydrogen bonds (C–H⋯O) and π-π stacking interactions.

¹H NMR spectra of dimethyl pyrazole derivatives typically show singlet peaks for aromatic protons at δ 7.07 ppm, while methyl ester groups resonate as singlets near δ 3.96 ppm . The bromo substituent induces deshielding effects, shifting adjacent proton signals upfield by 0.1–0.3 ppm compared to non-brominated analogs .

Research Findings and Future Directions

Recent studies highlight the compound’s role in synthesizing heterocyclic scaffolds. For instance, coupling dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate with aryl boronic acids via Suzuki-Miyaura reactions yields biaryl pyrazoles with enhanced pharmacological profiles . Additionally, its use in photoinduced cross-coupling reactions enables access to functionalized materials for optoelectronics .

Table 3: Emerging Applications

FieldApplicationReference
Drug DiscoveryKinase inhibitor scaffolds
Materials ScienceMOFs for gas storage
Organic Electronicsπ-Conjugated polymers

Future research should explore the compound’s pharmacokinetics and toxicity profiles to assess its therapeutic potential. Advances in continuous-flow synthesis could improve scalability, addressing current limitations in large-scale production .

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